1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)-

Description

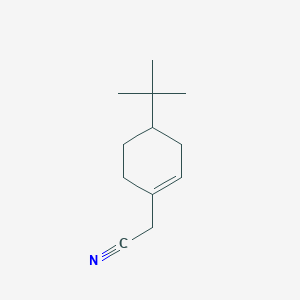

The compound 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is a cyclohexene derivative featuring a tert-butyl group at the 4-position and an acetonitrile (-CH₂CN) substituent at the 1-position of the cyclohexene ring. The tert-butyl group is a bulky, electron-donating substituent, while the acetonitrile moiety introduces polarity and reactivity due to the nitrile group (-CN) .

Properties

CAS No. |

67674-39-9 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

2-(4-tert-butylcyclohexen-1-yl)acetonitrile |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4,11H,5-8H2,1-3H3 |

InChI Key |

VULUGUUMOZAEKH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetonitrile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- often involves large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in the chemical industry .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

1-Cyclohexene-1-acetonitrile serves as an intermediate in the synthesis of various organic compounds. It can participate in reactions such as:

- Nucleophilic additions : The nitrile group can react with nucleophiles to form amines or other functional groups.

- Electrophilic additions : The double bond in the cyclohexene can undergo electrophilic attack, leading to the formation of substituted products.

These reactions are crucial for developing pharmaceuticals and agrochemicals.

Material Science

The compound's properties make it suitable for applications in material science. Its unsaturated nature allows it to be used in the formulation of polymers and resins. For instance:

- Polymerization : It can be polymerized to create materials with specific mechanical properties.

- Adhesives and Sealants : Due to its chemical stability and reactivity, it can be utilized in formulating adhesives that require strong bonding capabilities.

Pharmacological Studies

Recent research indicates that compounds similar to 1-Cyclohexene-1-acetonitrile may exhibit biological activity. Investigations into its interactions with biological macromolecules could reveal insights into its potential therapeutic applications:

- Enzyme Interactions : Understanding how this compound interacts with enzymes may lead to the development of new drugs targeting specific pathways.

- Volatile Organic Compounds : Studies have shown that certain volatile organic compounds (VOCs) related to cyclohexene derivatives can serve as biomarkers for diseases like cancer . This opens avenues for using 1-Cyclohexene-1-acetonitrile in diagnostic applications.

Cosmetic Formulations

A study explored the use of various organic compounds in cosmetic formulations, including those containing cyclohexene derivatives. The research focused on optimizing formulations for stability and efficacy through experimental design techniques . This highlights the potential for 1-Cyclohexene-1-acetonitrile in cosmetic chemistry.

Cancer Diagnostics

Research has indicated that certain VOCs associated with cyclohexene structures can be elevated in cancer patients. This suggests that 1-Cyclohexene-1-acetonitrile could be investigated further as a potential marker or component in diagnostic models for cancer detection .

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | CAS No. | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Cyclohexene-1-acetonitrile, 4-(tert-butyl) | - | C₁₁H₁₇N (inferred) | 1-acetonitrile, 4-tert-butyl | ~163.26 (calculated) | Nitrile, tert-butyl |

| 4-tert-Butylcyclohexene | 2228-98-0 | C₁₀H₁₈ | 4-tert-butyl | 138.25 | Alkene, tert-butyl |

| 1-Cyclohexenylacetonitrile | 6975-71-9 | C₈H₁₁N | 1-acetonitrile | 121.18 | Nitrile, alkene |

| 1-Methyl-4-(1-methylethenyl)cyclohexene | 5989-54-8 | C₁₀H₁₆ | 1-methyl, 4-methylethenyl | 136.23 | Alkene, branched alkene |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | - | C₈H₈O₃ | 1,2-dicarboxylic anhydride | 152.15 | Anhydride, alkene |

Key Comparisons

Functional Group Reactivity: The nitrile group in 1-Cyclohexene-1-acetonitrile, 4-(tert-butyl)- enhances polarity and susceptibility to nucleophilic attack (e.g., hydrolysis to carboxylic acids), unlike the non-polar tert-butyl group in 4-tert-butylcyclohexene . 1-Methyl-4-(1-methylethenyl)cyclohexene (CAS: 5989-54-8) contains a conjugated diene system, enabling Diels-Alder reactions, which are absent in the acetonitrile derivative .

Steric and Electronic Effects :

- The tert-butyl group in 4-tert-butylcyclohexene introduces significant steric hindrance, reducing reaction rates at the cyclohexene double bond compared to less bulky derivatives like 1-Cyclohexenylacetonitrile .

- The electron-withdrawing nitrile group in 1-Cyclohexene-1-acetonitrile may stabilize adjacent carbocations, influencing reaction pathways in acid-catalyzed processes .

Applications and Reactivity: 4-tert-Butylcyclohexene is studied in combustion chemistry () due to its stability, while nitrile-containing analogs like 1-Cyclohexenylacetonitrile are likely intermediates in pharmaceutical or agrochemical synthesis .

Research Findings and Data Gaps

- Kinetic Data : highlights studies on 4-tert-butylcyclohexene in combustion reactions, but analogous data for nitrile derivatives are absent .

- Synthetic Routes : 1-Cyclohexenylacetonitrile () is commercially available, suggesting established synthesis protocols, while the tert-butyl-acetonitrile hybrid may require tailored methods (e.g., Friedel-Crafts alkylation followed by nitrile introduction) .

- Spectroscopic Data : NIST provides mass spectra for 4-tert-butylcyclohexene (), but computational modeling (e.g., DFT) would be needed to predict properties of the acetonitrile variant .

Biological Activity

1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)-, also known by its chemical formula C12H19N, is a compound of interest due to its potential biological activities. This article explores its biological activity, providing insights into its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C12H19N |

| Molecular Weight | 177.29 g/mol |

| InChI Key | InChI=1S/C12H19N |

Structure

The compound features a cyclohexene ring with an acetonitrile functional group and a tert-butyl substituent. This unique structure may contribute to its biological properties.

Research indicates that compounds similar to 1-Cyclohexene-1-acetonitrile can exhibit various biological activities, including:

- Antioxidant Properties : Compounds with similar structures often demonstrate the ability to scavenge free radicals, which may protect cells from oxidative stress.

- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in infection control.

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

Case Studies

-

Antimicrobial Efficacy :

A study examined the antimicrobial effects of structurally related compounds against drug-resistant bacterial strains. Results indicated significant inhibition of growth for certain Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents based on this class of compounds . -

Antioxidant Activity :

Research on similar nitriles demonstrated their capacity to reduce oxidative stress markers in vitro. These findings suggest that 1-Cyclohexene-1-acetonitrile may possess comparable antioxidant properties, contributing to cellular protection mechanisms . -

Inflammation Modulation :

A recent investigation into the anti-inflammatory effects of related compounds showed a reduction in pro-inflammatory cytokines in cell cultures exposed to oxidative stress. This suggests that 1-Cyclohexene-1-acetonitrile could play a role in managing inflammatory responses .

Pharmacological Applications

The biological activities of 1-Cyclohexene-1-acetonitrile suggest several potential pharmacological applications:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties may lead to the formulation of new drugs targeting infections and oxidative stress-related diseases.

- Cosmetic Industry : Due to its potential antioxidant effects, it could be incorporated into skincare products aimed at reducing skin aging and damage from environmental factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.